molecular formula C10H2F5NOS B7991537 2-(Pentafluorobenzoyl)thiazole

2-(Pentafluorobenzoyl)thiazole

Cat. No.: B7991537
M. Wt: 279.19 g/mol
InChI Key: FNRGRBBKQDTZCP-UHFFFAOYSA-N
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Description

2-(Pentafluorobenzoyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a pentafluorobenzoyl group. Thiazoles are known for their diverse biological activities and are integral in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluorobenzoyl)thiazole typically involves the reaction of thiazole with pentafluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluorobenzoyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated thiazole derivatives, while nucleophilic substitution can produce various substituted thiazoles .

Scientific Research Applications

2-(Pentafluorobenzoyl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pentafluorobenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pentafluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiazole
  • 2-(Chlorobenzoyl)thiazole
  • 2-(Bromobenzoyl)thiazole

Comparison

2-(Pentafluorobenzoyl)thiazole is unique due to the presence of the pentafluorobenzoyl group, which significantly enhances its reactivity and potential applications compared to similar compounds. The pentafluorobenzoyl group provides increased electron-withdrawing effects, making the compound more reactive in various chemical reactions.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F5NOS/c11-4-3(9(17)10-16-1-2-18-10)5(12)7(14)8(15)6(4)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRGRBBKQDTZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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